4,4,5,5,6,6,7,7,7-nonafluoroheptanoic Acid
Overview
Description
4,4,5,5,6,6,7,7,7-Nonafluoroheptanoic acid, also known as 3-(Perfluorobutyl)propanoic acid, is a compound with the molecular formula C7H5F9O2 . It has a molecular weight of 292.099 Da .
Molecular Structure Analysis
The molecular structure of 4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid consists of a seven-carbon chain with nine fluorine atoms attached to the last four carbons . The compound also contains a carboxylic acid group (-COOH) at one end .Physical And Chemical Properties Analysis
4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid has a density of 1.6±0.1 g/cm3, a boiling point of 183.6±35.0 °C at 760 mmHg, and a flash point of 64.8±25.9 °C . It has a refractive index of 1.321 and a molar refractivity of 37.4±0.3 cm3 . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds .Scientific Research Applications
Synthesis of β-Amino‐γ‐hydroxy Acids and γ‐Amino‐δ‐hydroxy Acids
Research by Andrés et al. (2003) outlines the synthesis of enantiopure β-amino‐γ‐hydroxy acids and γ‐amino‐δ‐hydroxy acids from L-aspartic and L-glutamic acids. The study highlights the preparation of 4-amino-5-hydroxyheptanoic acid derivatives through a stereodivergent synthesis process, leveraging the properties of these chemical structures.
Microbial Synthesis of Fluorinated Poly(β-hydroxyalkanoates)
A study by Kim et al. (1996) explores the microbial synthesis of novel fluorinated poly(β-hydroxyalkanoates) (PHAs) using Pseudomonas species. This research demonstrates the potential of microbial biocatalysis in producing fluorinated compounds, including those with heptanoic acid derivatives, for industrial applications.
Biotransformation in River Sediment Systems
The work by Zhao et al. (2013) investigates the biotransformation of fluorotelomer alcohols in river sediment. The study does not specifically mention nonafluoroheptanoic acid but provides insight into the degradation processes of similar polyfluorinated compounds in natural sediment environments.
Chromatographic Separations in Analytical Chemistry
Ohta et al. (2003) conducted a study on ion-exclusion chromatographic separations of aliphatic carboxylic acids using a sulfonated styrene-divinylbenzene co-polymer resin. While this study doesn’t directly involve nonafluoroheptanoic acid, it provides a context for understanding the separation and analysis of similar compounds in a laboratory setting.
Bacterial Production of Poly-3-hydroxyalkanoates
Hazer et al. (1996) researched bacterial production of poly-3-hydroxyalkanoates with arylalkyl substituent groups. This study, though not directly mentioning nonafluoroheptanoic acid, illustrates the versatility of bacterial systems in synthesizing complex organic compounds.
Photostability and Phototoxicity of Fluorinated Compounds
Fasani et al. (1999) explored the photoinduced C-F bond cleavage in fluorinated quinolone derivatives. This research is relevant for understanding the photostability and potential phototoxicity of fluorinated compounds, such as nonafluoroheptanoic acid.
Synthesis and Biological Evaluation of Novel Compounds
Research by Odagiri et al. (2013) involves the synthesis and biological evaluation of novel quinolines for treating respiratory infections. While nonafluoroheptanoic acid isn’t directly mentioned, the study contributes to the broader understanding of synthesizing and evaluating novel compounds in biomedical research.
properties
IUPAC Name |
4,4,5,5,6,6,7,7,7-nonafluoroheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F9O2/c8-4(9,2-1-3(17)18)5(10,11)6(12,13)7(14,15)16/h1-2H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHCZVLZUPZGSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F9O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445177 | |
Record name | 3-(Perfluorobutyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5,6,6,7,7,7-nonafluoroheptanoic Acid | |
CAS RN |
80705-13-1 | |
Record name | 3-(Perfluorobutyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H,2H,3H,3H-Perfluoroheptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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